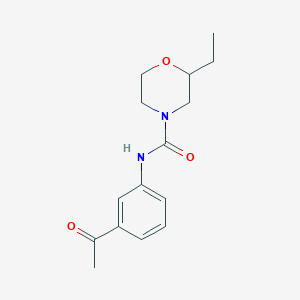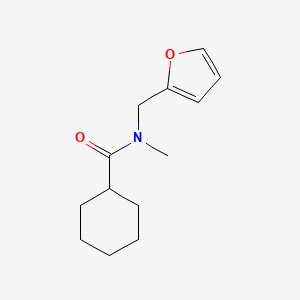
N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide, also known as AM404, is a synthetic derivative of anandamide, an endogenous cannabinoid receptor agonist. AM404 has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide exerts its effects by inhibiting the reuptake of anandamide, which is a natural cannabinoid receptor agonist. Anandamide binds to cannabinoid receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. By inhibiting the reuptake of anandamide, N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide increases the levels of anandamide in the body, leading to the activation of cannabinoid receptors. This activation leads to various physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide has been shown to have various biochemical and physiological effects, including analgesia, anti-inflammatory effects, neuroprotection, and anticancer effects. It has been shown to inhibit the reuptake of anandamide, leading to increased levels of anandamide in the body. This activation of cannabinoid receptors leads to various physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. Furthermore, N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide has been shown to induce apoptosis in cancer cells, leading to its potential use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide has several advantages for use in lab experiments. It is a synthetic derivative of anandamide, which is a natural cannabinoid receptor agonist. This makes it easier to study the effects of cannabinoid receptor activation without the potential confounding effects of other compounds found in natural extracts. Furthermore, N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, making it a promising candidate for further research. However, there are also limitations to the use of N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide in lab experiments. It is a synthetic compound, which may not accurately reflect the effects of natural compounds found in the body. Furthermore, the effects of N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide may vary depending on the concentration and duration of exposure.
Direcciones Futuras
There are several future directions for the study of N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide. One potential direction is to further investigate its potential therapeutic applications in various diseases, including pain, inflammation, neurodegenerative disorders, and cancer. Another potential direction is to investigate the effects of N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide on different types of cancer cells and to identify the mechanisms underlying its anticancer effects. Furthermore, future studies could investigate the potential side effects of N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide and its potential interactions with other drugs. Overall, the study of N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide has the potential to provide valuable insights into the mechanisms underlying various diseases and to identify new therapeutic targets for the development of novel treatments.
Métodos De Síntesis
N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide can be synthesized by reacting 3-acetylphenylboronic acid with 2-methylmorpholine-4-carboxylic acid in the presence of a palladium catalyst. The reaction mixture is then heated to form N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, neurodegenerative disorders, and cancer. It has been shown to have analgesic effects by inhibiting the reuptake of anandamide, which is a natural cannabinoid receptor agonist. N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide has been shown to have anticancer effects by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-9-16(6-7-19-10)14(18)15-13-5-3-4-12(8-13)11(2)17/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKDTHPDDJKAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)


![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)

![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)